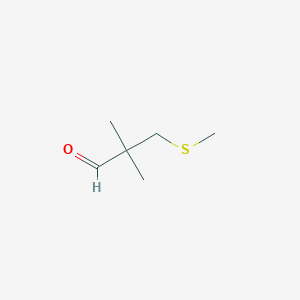
2,2-Dimethyl-3-(methylsulfanyl)propanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-3-(methylsulfanyl)propanal is an organic compound with the molecular formula C6H12OS It is known for its unique structure, which includes a propanal backbone with a dimethyl group and a methylsulfanyl group attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-3-(methylsulfanyl)propanal typically involves the reaction of 2,2-dimethylpropanal with a methylsulfanyl reagent under controlled conditions. One common method includes the use of a thiol compound in the presence of a base to facilitate the addition of the methylsulfanyl group to the aldehyde.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The process often includes steps such as distillation and purification to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions: 2,2-Dimethyl-3-(methylsulfanyl)propanal undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2,2-Dimethyl-3-(methylsulfanyl)propanal has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound’s unique structure makes it a subject of study in biochemical pathways and enzyme interactions.
Medicine: Potential therapeutic applications are being explored, particularly in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2,2-Dimethyl-3-(methylsulfanyl)propanal involves its interaction with specific molecular targets and pathways. The methylsulfanyl group can participate in various biochemical reactions, influencing enzyme activity and cellular processes. The aldehyde group can form covalent bonds with nucleophiles, affecting protein function and signaling pathways .
Comparaison Avec Des Composés Similaires
2,2-Dimethyl-3-(methylsulfanyl)propanoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
2,2-Dimethyl-3-(methylthio)propanal: Similar but with a different sulfur-containing group.
Uniqueness: Its ability to undergo various chemical reactions and its role in different scientific fields highlight its versatility .
Propriétés
Formule moléculaire |
C6H12OS |
|---|---|
Poids moléculaire |
132.23 g/mol |
Nom IUPAC |
2,2-dimethyl-3-methylsulfanylpropanal |
InChI |
InChI=1S/C6H12OS/c1-6(2,4-7)5-8-3/h4H,5H2,1-3H3 |
Clé InChI |
JBNWWGCCZXFOJQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CSC)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


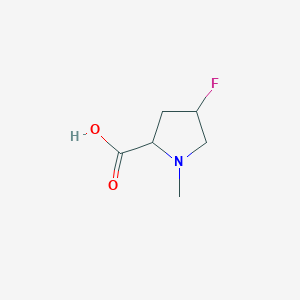
![rac-methyl (1R,2R,4R)-2-acetamidobicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B12312749.png)
![1,4-Dithia-7-azaspiro[4.4]nonane-8-carboxylic acid,7-[(2S)-2-[[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]-, monohydrochloride, (8S)-](/img/structure/B12312760.png)
![4-cyclopentyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B12312765.png)
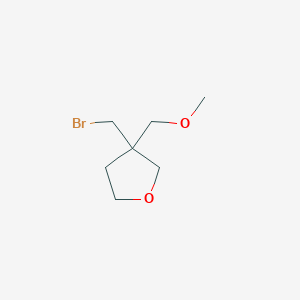
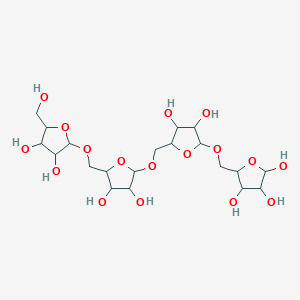
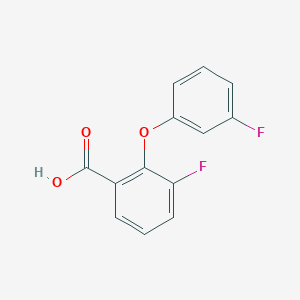
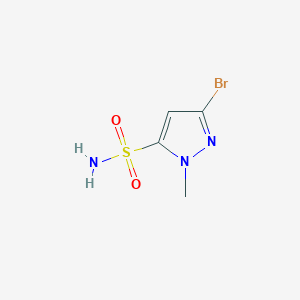

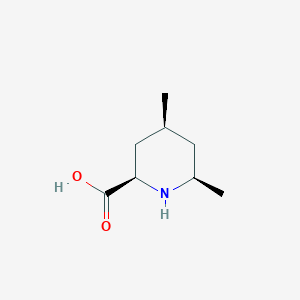
![{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}(methyl)amine](/img/structure/B12312806.png)
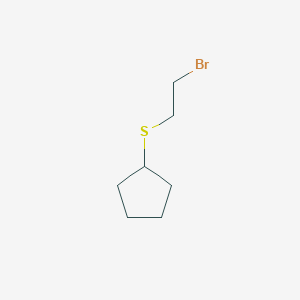
![N-[2-(N-Boc-N-n-propylamino)ethyl]phthalimide](/img/structure/B12312814.png)
![rac-(2R,6S)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-methylmorpholine-2-carboxylic acid, trans](/img/structure/B12312842.png)
